3-(chloromethyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-(Chloromethyl)-N,N-dimethylbenzenesulfonamide is an organic compound characterized by the presence of a chloromethyl group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide typically involves the chloromethylation of N,N-dimethylbenzenesulfonamide. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives under strong oxidative conditions.
Reduction Reactions: Reduction of the sulfonamide group can yield amine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-(Chloromethyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide involves the reactivity of the chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a cross-linking agent in biochemical studies. The sulfonamide group can interact with various enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
- 3-(Chloromethyl)benzenesulfonamide
- N,N-Dimethylbenzenesulfonamide
- 3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
Comparison:
- 3-(Chloromethyl)benzenesulfonamide: Lacks the N,N-dimethyl groups, which may affect its solubility and reactivity.
- N,N-Dimethylbenzenesulfonamide: Lacks the chloromethyl group, making it less reactive in substitution reactions.
- 3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide: Similar structure but with a bromomethyl group, which may have different reactivity and selectivity in chemical reactions.
3-(Chloromethyl)-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of a reactive chloromethyl group and a sulfonamide moiety, making it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
3-(chloromethyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFVNWAVJPFHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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